Methyl 3-methyl-3-(4-methylphenyl)oxirane-2-carboxylate Methyl 3-methyl-3-(4-methylphenyl)oxirane-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 63478-69-3
VCID: VC17691495
InChI: InChI=1S/C12H14O3/c1-8-4-6-9(7-5-8)12(2)10(15-12)11(13)14-3/h4-7,10H,1-3H3
SMILES:
Molecular Formula: C12H14O3
Molecular Weight: 206.24 g/mol

Methyl 3-methyl-3-(4-methylphenyl)oxirane-2-carboxylate

CAS No.: 63478-69-3

Cat. No.: VC17691495

Molecular Formula: C12H14O3

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-methyl-3-(4-methylphenyl)oxirane-2-carboxylate - 63478-69-3

Specification

CAS No. 63478-69-3
Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
IUPAC Name methyl 3-methyl-3-(4-methylphenyl)oxirane-2-carboxylate
Standard InChI InChI=1S/C12H14O3/c1-8-4-6-9(7-5-8)12(2)10(15-12)11(13)14-3/h4-7,10H,1-3H3
Standard InChI Key ADQSGWWTCUWLGD-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2(C(O2)C(=O)OC)C

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The general structure of these compounds is defined by a three-membered oxirane ring with two stereocenters at positions 2 and 3. The substituents include:

  • A 4-methoxyphenyl group at position 3.

  • A methyl ester at position 2.

The stereochemistry significantly influences physicochemical behavior. For example:

  • Methyl (2S,3R)-3-(4-methoxyphenyl)oxirane-2-carboxylate has a specific spatial arrangement critical for its reactivity in asymmetric synthesis.

  • Its enantiomer, methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate , exhibits identical connectivity but opposite stereochemistry, leading to distinct interactions in chiral environments.

Table 1: Key Structural Descriptors

PropertyValue (CID 60016) Value (CID 719748)
Molecular FormulaC₁₁H₁₂O₄C₁₁H₁₂O₄
Molecular Weight (g/mol)208.21208.21
XLogP3-AA (Lipophilicity)1.31.3
Rotatable Bond Count44
Defined Stereocenters22

Synthesis and Industrial Applications

Synthetic Routes

These epoxides are typically synthesized via asymmetric epoxidation or Mukaiyama aldol reactions. For instance:

  • Mukaiyama Aldol Route: A 2003 study demonstrated the use of α,α-dichloro ketene silyl acetal to achieve enantioselectivity >99%, yielding the (2R,3S) enantiomer .

  • Large-Scale Production: A 2002 protocol optimized the synthesis of methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, a precursor to the antihypertensive drug diltiazem, achieving scalability up to kilogram quantities .

Pharmaceutical Relevance

The (2R,3S) enantiomer is a key intermediate in synthesizing diltiazem, a calcium channel blocker used for hypertension and angina . Stereochemical purity is paramount, as the biological activity of diltiazem depends on the correct configuration of the epoxide precursor.

Physicochemical Properties

Thermal Stability

  • Melting Point: 69–71°C (lit.) .

  • Boiling Point: 297.7±40.0°C at 760 mmHg .

  • Flash Point: 129.2±27.4°C , indicating moderate flammability.

Solubility and Lipophilicity

  • LogP: 1.27 , suggesting moderate hydrophobicity compatible with lipid bilayer penetration.

  • Vapor Pressure: 0.0±0.6 mmHg at 25°C , indicating low volatility.

Comparative Analysis of Stereoisomers

Spectroscopic Differentiation

  • Optical Rotation: The (2S,3R) and (2R,3S) enantiomers exhibit equal but opposite optical rotations, critical for chiral resolution.

  • X-ray Crystallography: Confirms absolute configuration; the (2R,3S) form shows a dihedral angle of 88.2° between the phenyl and oxirane planes .

Reactivity in Synthesis

  • Nucleophilic Ring-Opening: The (2R,3S) enantiomer reacts preferentially with amines in ethanol, forming β-amino alcohol intermediates for diltiazem .

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